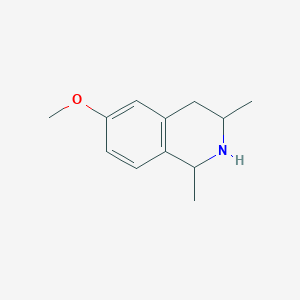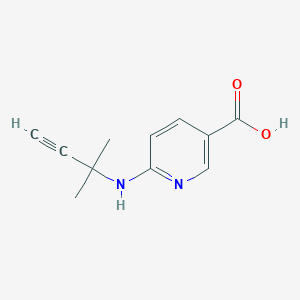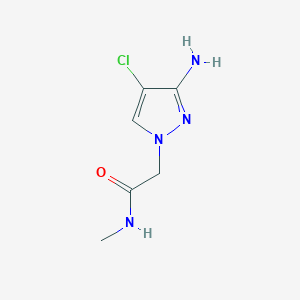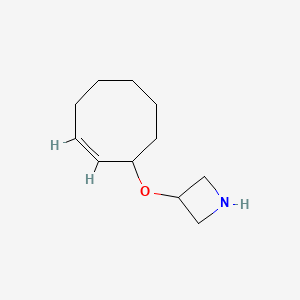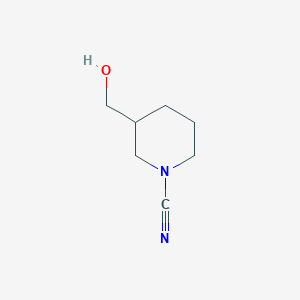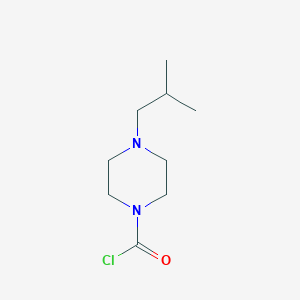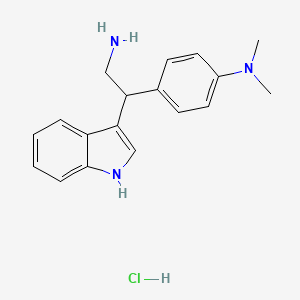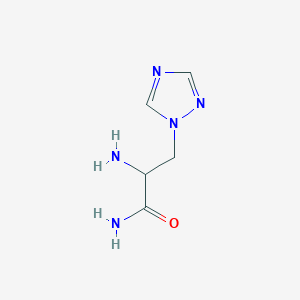
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide typically involves the chlorination of 5-methylpyridine followed by sulfonation and subsequent ethylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, sulfonating agents like sulfur trioxide or chlorosulfonic acid, and ethylating agents such as ethyl iodide or diethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alkoxides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar structural features but lacking the ethyl and sulfonamide groups.
2-Chloro-5-methylpyridine-N-oxide: Another similar compound with an additional oxygen atom attached to the nitrogen in the pyridine ring.
Uniqueness
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is unique due to the presence of both the ethyl and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11ClN2O2S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
2-chloro-N-ethyl-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
MYOXPFHYYMTZQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(N=CC(=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
